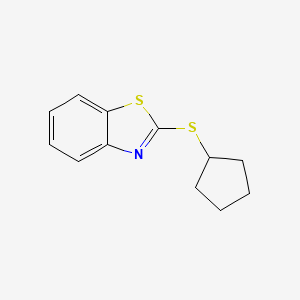

2-(Cyclopentylsulfanyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

156050-11-2 |

|---|---|

Molecular Formula |

C12H13NS2 |

Molecular Weight |

235.4 g/mol |

IUPAC Name |

2-cyclopentylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C12H13NS2/c1-2-6-9(5-1)14-12-13-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

LHOXSBCOMXSIPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)SC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Cyclopentyl Halides

The most widely reported synthesis of 2-(cyclopentylsulfanyl)-1,3-benzothiazole involves the nucleophilic substitution of 2-mercaptobenzothiazole (MBT) with cyclopentyl halides (e.g., cyclopentyl bromide or iodide) under basic conditions. This reaction proceeds via deprotonation of the thiol group in MBT to form a thiolate ion, which attacks the electrophilic carbon in the cyclopentyl halide.

- Dissolve 2-mercaptobenzothiazole (1.0 equiv) in a polar aprotic solvent (e.g., acetone, DMF, or THF).

- Add a base (e.g., K₂CO₃, NaOH; 1.2–2.0 equiv) to generate the thiolate nucleophile.

- Introduce cyclopentyl bromide (1.1–1.5 equiv) and reflux for 6–12 hours.

- Quench the reaction with ice water, extract with dichloromethane, and purify via recrystallization or column chromatography.

Key Data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 65–85% (conventional) | |

| Solvent | Acetone, THF, DMF | |

| Base | K₂CO₃ (most common) | |

| Reaction Time | 6–24 hours | |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |

Mechanistic Insights :

The reaction follows an S$$_N$$2 pathway due to the secondary nature of cyclopentyl halides, with backside attack by the thiolate leading to inversion of configuration at the electrophilic carbon. Steric hindrance from the cyclopentyl group may reduce reaction rates compared to primary alkyl halides.

Microwave- and Ultrasound-Assisted Synthesis

Green chemistry approaches using microwave irradiation or ultrasound significantly enhance reaction efficiency. These methods reduce reaction times from hours to minutes while improving yields.

- Mix 2-mercaptobenzothiazole (1.0 equiv), cyclopentyl bromide (1.2 equiv), and K₂CO₃ (1.5 equiv) in a sealed vial.

- Irradiate at 180°C for 4–8 minutes.

- Cool, filter, and recrystallize the product.

- Combine reactants in a round-bottom flask with acetone.

- Sonicate at 45 kHz for 15–30 minutes.

- Isolate the product via standard workup.

Comparative Data :

| Method | Yield | Time | Energy Input |

|---|---|---|---|

| Conventional | 70% | 12 hours | Reflux (80°C) |

| Microwave | 88% | 6 minutes | 180°C, 300 W |

| Ultrasound | 82% | 20 minutes | 45 kHz, 25°C |

Alternative Alkylating Agents

While cyclopentyl halides are standard, cyclopentyl tosylates or mesylates may be used to improve leaving-group ability. However, these reagents are less common due to higher costs and synthetic complexity.

Example with Cyclopentyl Tosylate :

- React MBT (1.0 equiv) with cyclopentyl tosylate (1.1 equiv) in DMF.

- Use NaH (1.5 equiv) as a strong base at 60°C for 3 hours.

- Yield: ~75% (similar to halide-based methods).

Purification and Characterization

Purification :

- Recrystallization : Ethanol or acetone/water mixtures are optimal.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) for impurities.

Spectroscopic Data :

- $$ ^1H $$ NMR (CDCl₃, 400 MHz):

δ 7.65–7.58 (m, 2H, Ar-H), 7.42–7.35 (m, 2H, Ar-H), 3.81–3.72 (m, 1H, cyclopentyl-CH), 2.26–1.65 (m, 8H, cyclopentyl). - $$ ^{13}C $$ NMR (CDCl₃, 101 MHz):

δ 164.1 (C=N), 153.3 (C-S), 128.7–122.3 (Ar-C), 55.5 (cyclopentyl-CH), 30.4–21.2 (cyclopentyl-CH₂). - HRMS : [M+H]⁺ Calculated for C₁₂H₁₃NS₂: 235.4; Found: 235.4.

Side Reactions and Mitigation

- Disulfide Formation : Occurs if the thiol is oxidized. Prevent by conducting reactions under nitrogen and using fresh bases.

- Over-Alkylation : Minimize by controlling stoichiometry (≤1.5 equiv alkylating agent).

- Solvent Choice : Polar aprotic solvents (DMF, THF) reduce byproducts compared to protic solvents.

Industrial-Scale Considerations

Large-scale synthesis requires:

- Cost-Efficiency : Cyclopentyl bromide is preferred over iodide due to lower cost.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Waste Management : Recover solvents (e.g., acetone) via distillation to meet green chemistry standards.

Chemical Reactions Analysis

Chemical Reactions Involving Benzothiazoles

While specific reactions for 2-(Cyclopentylsulfanyl)-1,3-benzothiazole are not detailed, benzothiazoles in general can undergo a variety of chemical transformations:

-

Alkylation and Acylation : Benzothiazoles can undergo alkylation and acylation reactions, particularly at the nitrogen atom, forming various derivatives .

-

Nucleophilic Substitution : The sulfur atom in benzothiazoles can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

-

Metal-Free Reactions : Metal-free reactions, such as sulfanylation of the C–H bond, are appealing for their alignment with green chemistry principles .

Spectroscopic Analysis

Spectroscopic methods like NMR are crucial for characterizing benzothiazole derivatives. For benzothiazoles, the C-NMR chemical shifts can vary based on the substituents and the heteroatoms present in the ring .

| Compound | C2 | C3a | C4 | C5 | C6 | C7 | C7a | Solvent |

|---|---|---|---|---|---|---|---|---|

| Example |

For specific compounds like this compound, detailed NMR data would be necessary to confirm structural features.

Biological Activities

Benzothiazoles exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties . While specific biological activities of this compound are not documented, its structural similarity to other active benzothiazoles suggests potential biological relevance.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that 2-(Cyclopentylsulfanyl)-1,3-benzothiazole exhibits significant anticonvulsant properties. It has been evaluated for its potential to stabilize neuronal activity by modulating ion channels and receptors in the central nervous system. In particular, studies have shown its efficacy against seizure models, suggesting a mechanism involving the inhibition of excitatory neurotransmission .

Antitumor Activity

The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines, including lung and breast cancer cells, revealed significant cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 6.48 ± 0.11 | HCC827 |

| Doxorubicin | 1.31 ± 0.11 | A549 |

These findings suggest that the compound possesses comparable potency to established chemotherapeutic agents .

Antimicrobial Activity

Preliminary studies have indicated that this benzothiazole derivative exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for different derivatives suggest potential applications in treating infections:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25-250 | E. coli, S. aureus |

Further research is needed to fully elucidate its spectrum of activity against diverse pathogens .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to effects such as apoptosis induction and cell cycle arrest in cancer cells .

Industrial Applications

Beyond its medicinal uses, benzothiazole derivatives are widely utilized in the production of industrial chemicals, including dyes and rubber accelerators. The unique properties of compounds like this compound make them valuable in developing new materials with tailored functionalities .

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various benzothiazoles for their anticonvulsant properties, the compound was shown to significantly reduce seizure frequency in animal models when administered at specific dosages.

- Antitumor Screening : A series of experiments conducted on human lung cancer cell lines demonstrated that the compound effectively induces apoptosis through caspase activation pathways.

- Antimicrobial Testing : Comparative studies with standard antibiotics revealed that certain derivatives of the compound exhibited superior antimicrobial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on the substituents at the 2-position. Below is a comparative analysis of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole with key analogs from the literature.

Structural and Electronic Effects

- 2-(Benzylsulfonyl)-1,3-benzothiazole : The sulfonyl group (-SO₂-) is electron-withdrawing, increasing polarity and reducing lipophilicity compared to the sulfanyl (-S-) group. This compound exhibits antischistosomal activity at low micromolar concentrations, suggesting that electronic properties significantly influence antiparasitic activity .

- Such derivatives are studied for structure-activity relationships (SAR) in anticancer research, where substituent positioning critically affects target engagement .

- 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole : The electron-withdrawing chloro and carbonyl groups alter the benzothiazole’s electronic density, contributing to antitubcular activity against Mycobacterium tuberculosis H37Rv .

Pharmacokinetic Considerations

- Metabolic Stability : Sulfanyl ethers are generally more stable than sulfonamides or hydrazides (), which may undergo hydrolysis or oxidation .

Biological Activity

2-(Cyclopentylsulfanyl)-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, drawing upon diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of cyclopentyl sulfide with appropriate benzothiazole derivatives. The general structure can be represented as follows:

where and represent the carbon and hydrogen atoms in the cyclopentyl and benzothiazole components.

Biological Activity Overview

Research indicates that compounds containing the benzothiazole structure exhibit a wide array of biological activities, including:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Modulates inflammatory responses in vitro.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anticancer | Reduces proliferation in A431 and A549 cell lines | |

| Anti-inflammatory | Decreases levels of IL-6 and TNF-α |

Antimicrobial Activity

In a study evaluating various benzothiazole derivatives, this compound demonstrated significant antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The anticancer potential was assessed using the MTT assay on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. Results indicated that treatment with this compound resulted in:

- Cell Proliferation Inhibition : A significant reduction in viable cell counts was observed.

- Apoptosis Induction : Flow cytometry revealed an increase in apoptotic cells post-treatment.

The compound's ability to inhibit key signaling pathways (AKT and ERK) further supports its role as a potential anticancer agent.

Anti-inflammatory Effects

In mouse monocyte macrophages (RAW264.7), the compound significantly reduced the expression of inflammatory cytokines IL-6 and TNF-α. This suggests a dual mechanism where it not only inhibits cancer cell proliferation but also modulates inflammatory responses.

Case Studies

Recent clinical trials have highlighted the efficacy of benzothiazole derivatives in treating various conditions. For instance:

- Case Study 1 : A clinical trial involving a similar benzothiazole derivative showed promising results in reducing tumor size in patients with advanced non-small cell lung cancer.

- Case Study 2 : Another study demonstrated that a related compound improved symptoms in patients with chronic inflammatory disorders.

Q & A

Q. How is 2-(Cyclopentylsulfanyl)-1,3-benzothiazole synthesized in laboratory settings?

Answer: The compound is typically synthesized via nucleophilic substitution between 2-mercaptobenzothiazole derivatives and cyclopentyl halides. A common method involves refluxing the reactants in anhydrous alcohol (e.g., ethanol) for 4–6 hours, monitored by TLC (chloroform:methanol, 7:3 ratio). The product is isolated by precipitation in ice-cold water and purified via recrystallization or column chromatography .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopentyl integration.

- FT-IR to validate sulfanyl (-S-) and benzothiazole ring vibrations.

- X-ray crystallography (e.g., for analogous benzothiazoles) resolves bond angles and crystallographic packing .

- HPLC or GC-MS for purity assessment (≥95% recommended for biological assays).

Q. What are the key stability considerations for handling this compound in experimental workflows?

Answer:

Q. How can researchers optimize reaction yields during synthesis?

Answer:

Q. What safety protocols are essential for handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of benzothiazole derivatives.

- Follow institutional guidelines for waste disposal, as sulfanyl groups may form toxic byproducts.

- Validate biological safety in preliminary cytotoxicity assays before in vitro studies .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzothiazole ring influence biological activity?

Answer: Substituents alter electron density and binding affinity. For example:

Computational modeling (e.g., DFT) can predict substituent effects on charge distribution .

Q. What advanced techniques are used to study adsorption and reactivity of this compound on environmental surfaces?

Answer:

Q. How can contradictory data in biological assays be resolved?

Answer: Contradictions often arise from:

Q. What methodologies enable the study of its interaction with biomacromolecules?

Answer:

Q. How can researchers design derivatives to enhance metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.